N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE
Overview
Description
N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with benzoyl and methoxybenzamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE typically involves multiple steps. One common method starts with the reaction of 4,6-dimethyl-2-thioxopyridine-3-carbonitrile with phenacyl bromide under Thorpe-Ziegler cyclization conditions to form 3-amino-2-benzoylthieno[2,3-b]pyridine . This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxybenzamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-benzoylthieno[2,3-b]pyridine
- 4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- 2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine
Uniqueness
N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzamide group, in particular, differentiates it from other thienopyridine derivatives, potentially enhancing its biological activity and making it a valuable compound for further research.
Properties
IUPAC Name |
N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-14-13-15(2)25-24-19(14)20(22(30-24)21(27)16-9-5-4-6-10-16)26-23(28)17-11-7-8-12-18(17)29-3/h4-13H,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWUUZIXAQXMDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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